molecular formula C10H11NO4S2 B2939217 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol CAS No. 331460-87-8

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol

Cat. No.: B2939217
CAS No.: 331460-87-8
M. Wt: 273.32
InChI Key: ULFUOXVLFBJQIK-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol (CAS: 331460-87-8) is a benzothiazole derivative featuring a 1,3-dithiolane ring, methoxy group, and nitro substituent on a phenolic backbone. Its molecular weight is 273.32 g/mol, with a purity of 90% in commercial samples . Its synthesis involves the condensation of nitrovaniline (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) with ethanedithiol to form the dithiolane-protected intermediate, followed by further functionalization .

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUOXVLFBJQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a dithiolane ring, which is a common method for introducing sulfur-containing heterocycles into organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For example, as a neonicotinoid insecticide, it targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis . The dithiolane ring and nitro group play crucial roles in binding to the receptor and exerting its effects.

Comparison with Similar Compounds

Structural Analogues in Benzothiazole Derivatives

The compound is part of a series of 2-aryl benzothiazoles (Table 1). Key structural analogues include:

Compound Substituents/Features Biological Activity Reference
3d (BTA-4) 4-(1,3-Dithiolan-2-yl), 2-methoxy, 6-nitro Antitubercular (MIC: 3.12 µg/mL) , Antioxidant
3a 4-(Benzothiazol-2-yl)phenoxy benzoic acid Antitubercular (MIC: 6.25 µg/mL)
3c 2-Fluoro-3-(trifluoromethyl)phenyl Antitubercular (MIC: 1.56 µg/mL)
BTA-1 4-(Benzothiazol-2-yl)phenoxy benzoic acid Antioxidant (IC50: 18.7 µM)

Key Findings :

  • The dithiolane group in 3d enhances solubility compared to halogenated derivatives (e.g., 3c) but reduces antitubercular potency (MIC: 3.12 µg/mL vs. 1.56 µg/mL for 3c) .
  • 3d exhibits dual functionality: moderate antitubercular activity and notable antioxidant capacity due to the electron-rich dithiolane ring .
Comparison with Schiff Base Analogues

Schiff bases derived from nitrovaniline (e.g., 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol) share the 2-methoxy-6-nitrophenol backbone but replace the dithiolane group with an imine (-C=N-) linkage (Table 2) .

Compound Substituents/Features Applications Reference
Schiff base 4a 4-Chlorophenylimine Fluorescence studies
Schiff base 4d 4-Methylphenylimine HPLC analysis validation
3d 1,3-Dithiolane Antitubercular, antioxidant

Key Findings :

  • Schiff bases exhibit strong fluorescence due to extended conjugation, whereas 3d lacks fluorescence but shows higher thermal stability .
  • The dithiolane group in 3d provides redox-active sulfur atoms, contributing to its antioxidant activity, a feature absent in Schiff bases .
Physicochemical Properties

3d has distinct physicochemical characteristics compared to analogues:

Property 3d 3c (Fluorinated analogue) Schiff base 4a
Molecular Weight 273.32 g/mol 298.25 g/mol 315.76 g/mol
Purity 90% 98% (typical for 3c) >95%
Solubility Moderate in DMSO Low in polar solvents High in DMF
Stability Stable under inert conditions Sensitive to light Prone to hydrolysis

Key Findings :

  • 3d ’s dithiolane ring improves solubility in DMSO compared to fluorinated derivatives like 3c .
  • Schiff bases are less stable due to hydrolytic cleavage of the imine bond, whereas 3d ’s dithiolane group enhances shelf-life .

Key Findings :

  • 3d ’s synthesis is more labor-intensive due to dithiolane protection-deprotection steps but avoids hazardous fluorination reagents .

Biological Activity

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dithiolane ring , which is integral to its biological activity. The presence of the methoxy and nitro groups on the phenolic structure enhances its reactivity and interaction with biological targets.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChR) in insects, functioning as a neonicotinoid insecticide . This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the target insect.

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

  • Insecticidal Efficacy : A study demonstrated that this compound effectively killed various insect species at low concentrations. This positions it as a potential candidate for agricultural pest control.
  • Toxicological Assessment : Research indicated that while the compound is effective against pests, it poses risks for non-target organisms due to its irritant properties. Further studies are needed to evaluate its environmental impact.

Data Tables

Property Value
Molecular FormulaC₉H₉N₁O₃S₂
Molecular Weight229.30 g/mol
SolubilitySoluble in organic solvents
ToxicityCauses skin and eye irritation

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. This reaction forms the dithiolane ring essential for its biological activity.

Applications

The compound is being explored for various applications:

  • Agricultural Insecticide : Due to its efficacy against pests.
  • Research Tool : Investigated for studying enzyme interactions due to its unique structural features.

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